molecular formula C13H14N2O2S2 B285477 N-(2-methoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

N-(2-methoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

Cat. No. B285477
M. Wt: 294.4 g/mol
InChI Key: DILDSUNECKIHSS-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide, also known as MTA, is a small molecule that has been widely used in scientific research. MTA has been found to have potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is not fully understood. However, studies have suggested that N-(2-methoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide may exert its therapeutic effects by modulating various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the nuclear factor-kappa B (NF-κB) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. N-(2-methoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide may also inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-methoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been found to induce DNA damage and inhibit DNA repair mechanisms. N-(2-methoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis. In addition, N-(2-methoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and exert its effects intracellularly. N-(2-methoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is also stable under physiological conditions and can be easily synthesized in large quantities. However, N-(2-methoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has some limitations for lab experiments. It has a relatively low solubility in water, which may limit its use in certain assays. In addition, N-(2-methoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide may have off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on N-(2-methoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide. One potential direction is to investigate the use of N-(2-methoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide in combination with other drugs for the treatment of cancer and other diseases. Another direction is to explore the potential of N-(2-methoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide as a neuroprotective agent in neurodegenerative disorders. Furthermore, the development of more potent and selective N-(2-methoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide analogs may lead to the discovery of new therapeutic agents. Finally, further studies are needed to elucidate the mechanism of action of N-(2-methoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide and its potential off-target effects.
Conclusion:
In conclusion, N-(2-methoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a small molecule that has potential therapeutic effects in various diseases. It can be easily synthesized and has been extensively studied for its biochemical and physiological effects. N-(2-methoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has several advantages for lab experiments, but also has some limitations. Future research on N-(2-methoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide may lead to the development of new therapeutic agents and a better understanding of its mechanism of action.

Synthesis Methods

N-(2-methoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide can be synthesized using a simple two-step reaction. The first step involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. The second step involves the reaction of 2-methoxybenzoyl chloride with 4-methyl-2-mercaptobenzothiazole to form N-(2-methoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide. The purity of N-(2-methoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide can be confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-(2-methoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been extensively studied for its potential therapeutic effects in various diseases. In cancer research, N-(2-methoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(2-methoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(2-methoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been investigated for its neuroprotective effects in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C13H14N2O2S2

Molecular Weight

294.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C13H14N2O2S2/c1-9-7-18-13(14-9)19-8-12(16)15-10-5-3-4-6-11(10)17-2/h3-7H,8H2,1-2H3,(H,15,16)

InChI Key

DILDSUNECKIHSS-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)SCC(=O)NC2=CC=CC=C2OC

Canonical SMILES

CC1=CSC(=N1)SCC(=O)NC2=CC=CC=C2OC

Origin of Product

United States

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